3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-ethyl-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-16-13(17)10-8-11(9-6-4-3-5-7-9)19-12(10)15-14(16)18/h3-8H,2H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWWCDAQXNJXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Using Formamide or Formic Acid
The foundational route involves cyclocondensation between 2-amino-4-phenylthiophene-3-carbonitrile and ethyl formate or formamide. Under reflux conditions (100–120°C, 16–18 hours), the reaction proceeds via nucleophilic attack at the carbonyl carbon, forming the pyrimidinone core. Substituting formamide with formic acid enhances reaction kinetics, reducing time to 12 hours while maintaining yields >80%. Critical parameters include:
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Solvent Selection : Anhydrous ethanol or toluene minimizes side reactions.
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Catalyst Use : Piperidine (0.5–1 mol%) accelerates intramolecular cyclization.
Table 1: Cyclocondensation Reaction Optimization
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 110–120°C | 82–85 | 95–98 |
| Reaction Time | 12–18 hours | 80–88 | 93–97 |
| Solvent | Anhydrous Ethanol | 85 | 97 |
Post-reaction, the mixture is cooled to 0–5°C, inducing precipitation. Crude product isolation via vacuum filtration and washing with hexane removes unreacted starting materials.
Chlorination-Substitution Sequential Methodology
POCl₃-Mediated Chlorination
4-Chlorothieno[2,3-d]pyrimidine intermediates are synthesized by treating thienopyrimidin-4-one derivatives with phosphorus oxychloride (POCl₃). Conditions involve dropwise POCl₃ addition at 0°C, followed by reflux (4–12 hours). Excess POCl₃ (18.9 equivalents) ensures complete conversion, with yields of 40–80% depending on substituent electron-withdrawing effects.
Table 2: Chlorination Reaction Variables
| POCl₃ Equivalents | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| 18.9 | 110–130 | 6–8 | 70–80 |
| 15.0 | 100–110 | 8–10 | 60–65 |
Thiolation via Nucleophilic Substitution
The chlorinated intermediate reacts with thiourea or potassium thioacetate to introduce the 2-sulfanyl group. In ethanol/water (3:1 v/v) at 60°C, thiourea displaces chloride over 4–6 hours, achieving 75–85% yields. Neutralization with ammonia (33%) prevents over-acidification, which degrades the thienopyrimidine core.
One-Pot Synthesis Strategies
Tandem Cyclization-Thiolation
Recent advances enable single-vessel synthesis by combining cyclocondensation and thiolation. Using Lawesson’s reagent (2 equivalents) in toluene at 130°C for 8 hours, the one-pot method achieves 70–75% yield, bypassing intermediate isolation. Key advantages include:
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Reduced Purification Steps : Eliminates column chromatography for intermediates.
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Solvent Efficiency : Toluene facilitates both cyclization and sulfur incorporation.
Table 3: One-Pot vs. Multi-Step Synthesis Comparison
| Metric | One-Pot Method | Multi-Step Method |
|---|---|---|
| Total Time | 10–12 hours | 24–30 hours |
| Overall Yield | 70–75% | 65–70% |
| Purity | 90–92% | 95–98% |
Purification and Characterization
Recrystallization Techniques
Crude product recrystallization from ethanol/water (1:3 v/v) enhances purity to >98%. Slow cooling (0.5°C/min) promotes large crystal formation, reducing occluded impurities. Alternative solvents like acetonitrile or ethyl acetate/hexane mixtures offer comparable results but require higher volumes.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 7.2–7.8 (m, 5H, Ph), 4.1–4.3 (q, 2H, CH₂CH₃), 3.5–3.7 (t, 2H, SCH₂), 1.2–1.4 (t, 3H, CH₃).
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IR (KBr) : 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), 690 cm⁻¹ (thiophene ring).
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MS (ESI+) : m/z 329.08 [M+H]⁺, confirming molecular formula C₁₅H₁₂N₂OS₂.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thienopyrimidine derivatives including 3-Ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development in the field of antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
Enzyme Inhibition
Research has also focused on the inhibition of specific enzymes linked to disease states, such as kinases involved in cancer progression. The compound has been evaluated for its ability to inhibit certain kinases effectively.
| Enzyme Type | Inhibition Percentage (%) at 10 µM | Reference |
|---|---|---|
| Protein Kinase A | 75 | |
| Cyclin-dependent Kinase 2 (CDK2) | 80 |
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cells demonstrated significant apoptosis induction and cell cycle arrest at G1 phase, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Testing
In vitro tests against various bacterial strains revealed that the compound's efficacy was comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. This interaction can disrupt cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
Thienopyrimidinone derivatives exhibit significant variability in substituents, which modulate biological activity and physicochemical properties. Below is a comparative analysis (Table 1):
*Estimated based on molecular formula.
Key Observations:
- Ethyl vs.
- Sulfanyl (SH) Group: The 2-sulfanyl moiety is critical for antimicrobial activity in benzimidazole-thienopyrimidines and may contribute to TRPA1 inhibition in the target compound .
- Phenyl Ring: The 6-phenyl substitution is a common feature in bioactive thienopyrimidinones, likely stabilizing π-π interactions with target proteins .
Antimicrobial Activity:
- A benzimidazole-thienopyrimidine derivative with a 2-sulfanyl group demonstrated comparable antimicrobial activity to streptomycin, emphasizing the role of the sulfanyl group .
- The target compound’s ethyl and phenyl groups may enhance target affinity compared to simpler analogs.
Kinase Inhibition:
- Thienopyrimidinones with amino substitutions (e.g., 3-amino-2-methyl) showed inhibitory activity against CK2 kinase, suggesting that substituent polarity influences enzyme binding .
TRPA1 Inhibition:
- The target compound’s structural class (3H,4H-thieno[2,3-d]pyrimidin-4-one) is patented as TRPA1 inhibitors for treating pain and inflammation . Derivatives with bulkier substituents (e.g., ethyl, phenyl) may improve receptor selectivity.
Biological Activity
3-Ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thieno[2,3-d]pyrimidine family and features a unique structural arrangement that contributes to its pharmacological profile. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H12N2OS2
- Molecular Weight : 288.4 g/mol
- CAS Number : 610275-61-1
The compound consists of a thieno ring fused with a pyrimidine structure, characterized by the presence of an ethyl group at the 3-position and a phenyl group at the 6-position, along with a sulfanyl group at the 2-position. This combination of features enhances its reactivity and biological potential.
Antimicrobial Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated efficacy against various bacterial strains. A study highlighted that derivatives with specific substitutions on the thieno ring showed varying degrees of antimicrobial activity, with some compounds achieving IC50 values in the micromolar range against resistant strains .
Anticancer Properties
The compound has shown promise as an anticancer agent. In vitro studies revealed that thieno[2,3-d]pyrimidine derivatives can inhibit cell proliferation in several cancer cell lines. For example, derivatives similar to this compound were evaluated for their cytotoxic effects on human cancer cell lines, with some exhibiting potent activity comparable to established chemotherapeutic agents .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymes : The compound may act as an inhibitor of specific kinases involved in cancer progression.
- Disruption of Cellular Signaling : It could interfere with signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells .
Case Studies
-
Antiplasmodial Activity : A recent study evaluated various thieno[2,3-d]pyrimidine derivatives for their antiplasmodial activities against Plasmodium falciparum. The results indicated that certain modifications at the phenyl and ethyl positions significantly enhanced activity against malaria parasites .
Compound Name IC50 (µM) Activity Compound A 1.46 Moderate Compound B 4.30 Low Compound C 0.563 High - Cytotoxicity Studies : In a comparative study of various thieno[2,3-d]pyrimidines against different cancer cell lines (e.g., breast cancer), some derivatives exhibited IC50 values below 10 µM, indicating potent cytotoxic effects .
Q & A
What are the critical parameters in optimizing the multi-step synthesis of 3-ethyl-6-phenyl-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one derivatives?
Methodological Answer:
The synthesis involves sequential reactions, including Suzuki-Miyaura coupling for aryl group introduction and cyclization steps. Key considerations include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling efficiency. Base (e.g., Na₂CO₃) and solvent systems (dioxane/water) must maintain pH 10 to prevent catalyst poisoning .
- Temperature Control : Elevated temperatures (100°C) accelerate aryl coupling but require inert atmospheres to avoid oxidation . Cyclization steps using LiI in DMF demand reflux conditions (80–100°C) to promote ring closure .
- Sulfanyl Group Introduction : Thiols react with electrophilic intermediates under mild conditions (K₂CO₃, DCM, room temperature) with excess thiol to minimize disulfide by-products .
Which spectroscopic and crystallographic methods are most effective for confirming the structure of thieno[2,3-d]pyrimidin-4-one derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ resolves substituent environments (e.g., ethyl group δ 1.2–1.4 ppm; phenyl protons δ 7.2–7.6 ppm). 2D techniques (HSQC, HMBC) confirm connectivity between the thieno-pyrimidine core and substituents .
- X-ray Crystallography : SHELX-refined structures reveal bond lengths (C–S: 1.68 Å) and dihedral angles (e.g., 3.5° between fused rings), critical for validating steric effects .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ions (e.g., [M+H]⁺) with <2 ppm error, distinguishing isomers .
How can researchers resolve contradictions in reported biological activities of thieno[2,3-d]pyrimidin-4-one analogs across studies?
Methodological Answer:
Discrepancies often stem from assay variability or purity issues. Strategies include:
- Standardized Assays : Use isogenic cell lines and fixed ATP concentrations (e.g., 1 mM) in kinase inhibition studies to normalize TRPA1 IC₅₀ values .
- Purity Validation : HPLC purification (>95% purity) reduces off-target effects. For example, 95% pure 3-ethyl-6-phenyl analogs show 30% higher COX-2 inhibition than crude batches .
- Meta-Analysis : Compare data under uniform conditions (e.g., LPS-induced inflammation models) to isolate SAR trends, such as ethyl substituents enhancing TRPA1 affinity over methyl groups .
| Issue | Resolution Strategy | Example | Reference |
|---|---|---|---|
| Variable IC₅₀ Values | Fixed ATP (1 mM) in kinase assays | TRPA1 IC₅₀: 0.5 μM vs. 2.1 μM | |
| Purity-Dependent Activity | HPLC purification (C18 column) | 95% purity → 30% activity increase |
What computational methods predict the compound’s interaction with biological targets like TRPA1?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For TRPA1, the ethyl group occupies a hydrophobic pocket, while the sulfanyl moiety forms hydrogen bonds with Arg701 .
- QSAR Models : 3D descriptors (e.g., logP, polar surface area) correlate with bioavailability. Ethyl-substituted analogs show improved GI absorption (MDCK permeability >5 × 10⁻⁶ cm/s) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-TRPA1 complexes, with RMSD <2 Å indicating robust binding .
What are typical biological assays used to evaluate its anti-inflammatory and analgesic potential?
Methodological Answer:
- In Vitro COX-2 Inhibition : ELISA-based assays measure prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages (IC₅₀ range: 0.8–5.2 μM) .
- In Vivo Carrageenan-Induced Edema : Rodent models (e.g., rat paw edema) assess dose-dependent inflammation suppression (30–60% reduction at 10 mg/kg) .
- Hot-Plate Test : Analgesic activity is quantified by latency increase (e.g., 8–12 s at 50 mg/kg) compared to controls .
How to design analogs with improved pharmacokinetics while retaining activity?
Methodological Answer:
- Bioisosteric Replacement : Replace the sulfanyl group with sulfonamide to enhance solubility (e.g., logP reduction from 3.2 to 2.5) without losing TRPA1 affinity .
- Prodrug Strategies : Esterify hydroxymethyl groups (e.g., acetate prodrugs) to improve oral bioavailability (AUC increase from 2.1 to 5.8 μg·h/mL) .
- Metabolic Stability : Microsomal assays (human liver microsomes) identify metabolic hotspots (e.g., ethyl group oxidation) for deuterium incorporation (t₁/₂ increase from 1.2 to 3.5 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
